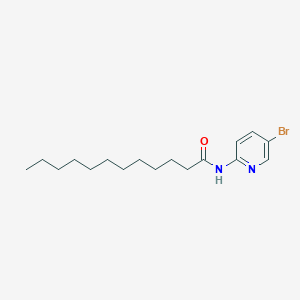
N-(5-bromopyridin-2-yl)dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopyridin-2-yl)dodecanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to the pyridine ring and a dodecanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(5-bromopyridin-2-yl)dodecanamide can be synthesized through a reaction between 5-bromopyridine-2-amine and dodecanoyl chloride. The reaction typically takes place in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-bromopyridin-2-yl)dodecanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form N-(5-bromopyridin-2-yl)dodecanoic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions are commonly used oxidizing agents.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether are commonly used reducing agents.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: N-(5-bromopyridin-2-yl)dodecanoic acid.
Reduction Reactions: N-(5-bromopyridin-2-yl)dodecanamine.
Applications De Recherche Scientifique
N-(5-bromopyridin-2-yl)dodecanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(5-bromopyridin-2-yl)dodecanamide involves its interaction with specific molecular targets. The bromine atom on the pyridine ring allows for strong binding to target proteins, leading to inhibition or modulation of their activity. The dodecanamide chain enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact molecular pathways involved depend on the specific application and target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-bromopyridin-2-yl)succinamic acid: Similar structure with a succinamic acid chain instead of a dodecanamide chain.
(5-bromopyrid-2-yl)methanol: Contains a hydroxymethyl group instead of an amide chain.
4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid: Contains an oxobutanoic acid chain instead of a dodecanamide chain.
Uniqueness
N-(5-bromopyridin-2-yl)dodecanamide is unique due to its long dodecanamide chain, which imparts distinct physical and chemical properties. This chain enhances the compound’s lipophilicity, making it more suitable for applications that require membrane penetration. Additionally, the presence of the bromine atom on the pyridine ring allows for specific interactions with target proteins, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C17H27BrN2O |
|---|---|
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
N-(5-bromopyridin-2-yl)dodecanamide |
InChI |
InChI=1S/C17H27BrN2O/c1-2-3-4-5-6-7-8-9-10-11-17(21)20-16-13-12-15(18)14-19-16/h12-14H,2-11H2,1H3,(H,19,20,21) |
Clé InChI |
MFEDPECCWKPCBJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NC1=NC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11552315.png)
![2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11552323.png)
![2-[(E)-{[(4-Benzamidophenyl)formamido]imino}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B11552329.png)
![2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11552341.png)
![N'-[(E)-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11552347.png)
![4-(prop-2-en-1-yloxy)-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B11552352.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromo-6-methoxyphenol)](/img/structure/B11552354.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(3-iodophenyl)methylidene]acetohydrazide](/img/structure/B11552363.png)
![4-Chloro-N-({N'-[(2E)-heptan-2-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11552371.png)
![4-bromo-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11552373.png)
![4-{[(4-Acetylphenyl)imino]methyl}phenyl 3-bromobenzoate](/img/structure/B11552383.png)
![N-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3,4-dimethylaniline](/img/structure/B11552385.png)
![2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B11552387.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11552395.png)
